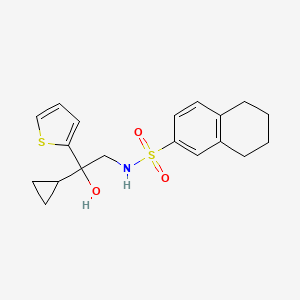![molecular formula C12H11N3O3 B2400134 N-[4-(5-Oxo-4H-1,3,4-oxadiazin-2-yl)phenyl]prop-2-enamide CAS No. 2361641-75-8](/img/structure/B2400134.png)
N-[4-(5-Oxo-4H-1,3,4-oxadiazin-2-yl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(5-Oxo-4H-1,3,4-oxadiazin-2-yl)phenyl]prop-2-enamide, commonly known as ODZ-101, is a novel compound with potential therapeutic applications. It belongs to the class of oxadiazine derivatives and has been extensively studied for its pharmacological properties.
Applications De Recherche Scientifique
ODZ-101 has been extensively studied for its potential as a therapeutic agent in various diseases. It has shown promising results in the treatment of cancer, Alzheimer's disease, and inflammation. ODZ-101 has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce the level of amyloid beta in the brain, which is a hallmark of Alzheimer's disease. ODZ-101 has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Mécanisme D'action
The mechanism of action of ODZ-101 is not fully understood. However, it is believed to act by modulating various signaling pathways in the cell. ODZ-101 has been found to inhibit the activity of protein kinase C, which is involved in cell proliferation and survival. It also inhibits the activity of histone deacetylases, which are involved in gene expression. ODZ-101 has been shown to activate the AMP-activated protein kinase pathway, which is involved in energy metabolism.
Biochemical and Physiological Effects:
ODZ-101 has several biochemical and physiological effects. It has been shown to reduce the level of reactive oxygen species and increase the level of antioxidant enzymes. ODZ-101 has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. It has also been shown to reduce the level of amyloid beta in the brain, which is a hallmark of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
ODZ-101 has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. It has a high purity and can be easily characterized by various analytical techniques. ODZ-101 has been extensively studied for its pharmacological properties, which makes it a valuable tool for drug discovery. However, ODZ-101 has some limitations for lab experiments. It is a complex compound that requires expertise in organic chemistry. It is also expensive and may not be suitable for high-throughput screening.
Orientations Futures
ODZ-101 has several potential future directions. It can be further studied for its therapeutic potential in various diseases. It can also be modified to improve its pharmacological properties, such as its bioavailability and selectivity. ODZ-101 can be used as a tool for drug discovery and can be further studied for its mechanism of action. ODZ-101 has the potential to be a valuable therapeutic agent in various diseases, and further research is needed to explore its full potential.
Conclusion:
In conclusion, ODZ-101 is a novel compound with potential therapeutic applications. It has been extensively studied for its pharmacological properties and has shown promising results in the treatment of cancer, Alzheimer's disease, and inflammation. ODZ-101 has several advantages for lab experiments, such as its stability and high purity. However, it also has some limitations, such as its complexity and cost. ODZ-101 has several potential future directions, such as further studies for its therapeutic potential and mechanism of action. ODZ-101 has the potential to be a valuable therapeutic agent in various diseases, and further research is needed to explore its full potential.
Méthodes De Synthèse
ODZ-101 can be synthesized by a multistep process involving the reaction of 2-aminobenzonitrile with ethyl acrylate, followed by cyclization with hydrazine hydrate and acetic anhydride. The final product is obtained by reacting the intermediate with propionyl chloride. The synthesis of ODZ-101 is a complex process that requires expertise in organic chemistry.
Propriétés
IUPAC Name |
N-[4-(5-oxo-4H-1,3,4-oxadiazin-2-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-2-10(16)13-9-5-3-8(4-6-9)12-15-14-11(17)7-18-12/h2-6H,1,7H2,(H,13,16)(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNDNJXIQYNPNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C2=NNC(=O)CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


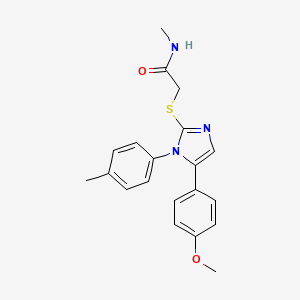
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(furan-2-ylmethyl)propane-1-sulfonamide](/img/structure/B2400054.png)
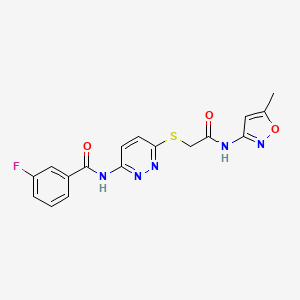
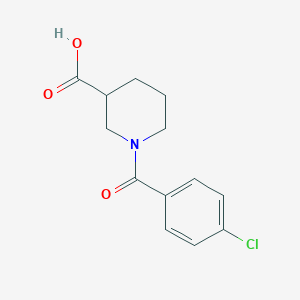
![10-methoxy-3-(3-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2400058.png)

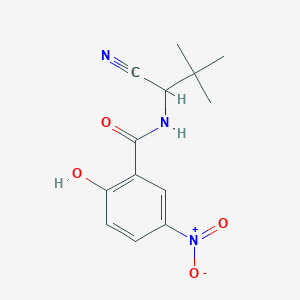

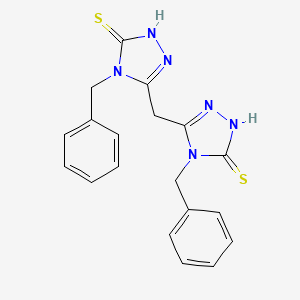

![8-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2400068.png)
